

# An In-depth Technical Guide to Berberine (CAS Number: 27542-14-9)

Author: BenchChem Technical Support Team. Date: December 2025



Foreword: This document provides a comprehensive technical overview of the natural isoquinoline alkaloid Berberine, associated with the provided CAS number 27542-14-9. The initial query referenced "**Tomazin**," for which there is no scientific literature associated with this CAS number. All data herein pertains to Berberine, a well-researched compound with significant therapeutic potential. This guide is intended for researchers, scientists, and professionals in drug development.

## **Physicochemical Properties**

Berberine is a quaternary ammonium salt belonging to the protoberberine group of isoquinoline alkaloids. It is found in various plants, including those of the Berberis genus (e.g., Barberry, Goldenseal). The chloride salt (Berberine HCl) is a yellow crystalline powder. It is soluble in hot water and methanol, slightly soluble in cold water and ethanol, and practically insoluble in ether.[1]

| Property          | Value                                             |
|-------------------|---------------------------------------------------|
| CAS Number        | 27542-14-9 (Berberine Chloride)                   |
| Molecular Formula | C <sub>20</sub> H <sub>18</sub> NO <sub>4</sub> + |
| Molecular Weight  | 336.4 g/mol (Cation)                              |
| Appearance        | Yellow crystalline powder[1]                      |
| Melting Point     | ~200 °C (decomposes)[1]                           |



# Core Mechanism of Action and Key Signaling Pathways

Berberine exerts a wide range of pharmacological effects by modulating multiple key cellular signaling pathways. Its action is pleiotropic, impacting metabolic regulation, inflammation, cell proliferation, and apoptosis.

2.1 AMPK Activation: The Central Hub

A primary mechanism of Berberine is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][3][4] Unlike metformin, which also activates AMPK, Berberine's mechanism can involve the inhibition of mitochondrial respiratory chain complex I, leading to an increased AMP/ATP ratio and subsequent AMPK activation.[5] Activated AMPK phosphorylates downstream targets, leading to:

- Inhibition of mTOR: Suppression of the mammalian target of rapamycin (mTOR) signaling, which is crucial for cell growth and proliferation.[2]
- Enhanced Glucose Metabolism: Increased glucose uptake in cells like hepatocytes and myotubes.[5]
- Suppression of Gluconeogenesis: Down-regulation of key gluconeogenic enzymes in the liver.





Click to download full resolution via product page

#### 2.2 Anti-inflammatory Pathways

Berberine demonstrates potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling cascades. It has been shown to suppress the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-κB (NF-κB) pathways, leading to a reduction in the expression of inflammatory mediators like pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS).[6]

#### 2.3 Anticancer Pathways



In oncology, Berberine's effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. It can induce DNA breaks and activate caspase-3-dependent apoptosis.[7] Furthermore, it modulates the expression of proteins involved in cell survival and apoptosis, such as the Bcl-2 family, and can arrest the cell cycle at different phases depending on the cancer cell type.



Click to download full resolution via product page

## **Quantitative Pharmacological Data**

Berberine's biological activities have been quantified across various assays and cell lines.

Table 1: In Vitro Anticancer Activity (IC50 Values)



| Cell Line  | Cancer Type                      | IC50 (μM) | Citation |
|------------|----------------------------------|-----------|----------|
| MCF-7      | Breast Cancer                    | 52.18     | [7]      |
| MDA-MB-231 | Triple-Negative Breast<br>Cancer | 16.7      | [8]      |
| MDA-MB-468 | Triple-Negative Breast<br>Cancer | 0.48      | [8]      |
| HCC70      | Triple-Negative Breast<br>Cancer | 0.19      | [8]      |
| BT-20      | Triple-Negative Breast<br>Cancer | 0.23      | [8]      |
| BT549      | Breast Cancer                    | ~20       | [9]      |

Table 2: Enzyme Inhibition and Receptor Activity



| Target                            | Activity Type                 | Value | Units             | Citation |
|-----------------------------------|-------------------------------|-------|-------------------|----------|
| CYP2D6                            | Inhibition (K <sub>i</sub> )  | 4.29  | μМ                | [10][11] |
| CYP2D6                            | Inactivation (k_inact)        | 0.025 | min <sup>-1</sup> | [10][11] |
| Acetylcholinester ase (AChE)      | Inhibition (K_d, theoretical) | 0.66  | μМ                | [12]     |
| Butyrylcholineste rase (BChE)     | Inhibition (K_d, theoretical) | 3.31  | μΜ                | [12]     |
| Monoamine<br>Oxidase-A<br>(MAO-A) | Inhibition (IC50)             | 126   | μМ                | [13]     |
| Monoamine<br>Oxidase-B<br>(MAO-B) | Inhibition (IC50)             | 98.2  | μМ                | [13]     |
| Pancreatic<br>Lipase              | Inhibition (IC50)             | 106   | μg/mL             | [14][15] |
| GPR183 (EBI2)                     | Agonism (EC50)                | 140   | рМ                | [16]     |
| CYP3A4 mRNA<br>Expression         | Upregulation<br>(EC50)        | 8.2   | μМ                | [17]     |

## **Pharmacokinetics**

Berberine is characterized by poor oral bioavailability, which is a significant limitation for its clinical application. Studies in rats have shown an absolute bioavailability of less than 1%. This is largely due to poor absorption and extensive first-pass metabolism in the gut and liver.

Table 3: Selected Pharmacokinetic Parameters



| Species | Dose      | Route | C <sub>max</sub> | Bioavailabil<br>ity | Citation |
|---------|-----------|-------|------------------|---------------------|----------|
| Rat     | 100 mg/kg | Oral  | 9.48 ng/mL       | 0.68%               |          |
| Human   | 500 mg    | Oral  | 0.07 nM          | Very Low            | -        |

Metabolism occurs primarily via demethylenation and subsequent glucuronidation or sulfation. Despite low plasma concentrations, Berberine's metabolites, such as berberrubine, are pharmacologically active and may contribute significantly to its therapeutic effects.[17]

## **Detailed Experimental Protocols**

5.1 Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of Berberine on cancer cell lines.





Click to download full resolution via product page

Methodology:

### Foundational & Exploratory





- Cell Seeding: Cancer cells (e.g., MCF-7, BT549) are seeded into a 96-well plate at a density of 5,000 cells per well and cultured overnight to allow for attachment.[9]
- Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Berberine (e.g.,  $1~\mu M$  to  $40~\mu M$ ). A vehicle control (e.g., 0.2% DMSO) is run in parallel. The cells are then incubated for a specified period, typically 24 or 48 hours.[9][18]
- MTT Incubation: Four hours before the end of the treatment period, 10 μL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) is added to each well.
   [18] The plate is incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
- Crystal Solubilization: The medium is carefully removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance is measured using a microplate photometer at a
  wavelength of 492 nm.[9] The results are used to calculate the cell viability percentage
  relative to the control, and the half-maximal inhibitory concentration (IC<sub>50</sub>) is determined.

#### 5.2 AMPK Activity Assay (ELISA-based)

This protocol measures the kinase activity of AMPK in cell lysates.

#### Methodology:

- Cell Lysis: Cells (e.g., HCT-116) are treated with Berberine or a vehicle control for the desired time. After treatment, the cells are lysed to release cellular proteins, including AMPK.
- Assay Plate: The cell lysates are transferred to a 96-well plate pre-coated with a specific AMPK substrate peptide (e.g., a peptide corresponding to mouse IRS-1).[11][19]
- Kinase Reaction: The plate is incubated to allow active AMPK in the lysates to phosphorylate the substrate bound to the plate. An inhibitor control (e.g., Compound C) is used to establish a baseline.[11][19]
- Detection: A primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-mouse IRS-1 S789 monoclonal antibody) is added to the wells.



#### [11][19]

- Signal Generation: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a colorimetric signal.
- Data Acquisition: The absorbance is read at 450 nm. Relative AMPK activity is calculated as
  the fold-change over the vehicle control after subtracting the background signal from the
  inhibitor control wells.[11][19]

#### 5.3 Pancreatic Lipase Inhibition Assay

This in vitro assay determines Berberine's ability to inhibit pancreatic lipase, a key enzyme in dietary fat digestion.

#### Methodology:

- Reaction Mixture: A solution of pancreatic lipase enzyme is prepared in a buffer. The test compound (Berberine, dissolved in 10% DMSO) is added to the enzyme solution.[20]
- Pre-incubation: The enzyme-inhibitor mixture is pre-incubated for 10 minutes at 37°C.[20]
- Substrate Addition: The reaction is initiated by adding a substrate solution, typically pnitrophenyl palmitate (p-NPP), which releases a colored product upon cleavage by the lipase.[20]
- Incubation: The reaction mixture is incubated for a further 7-15 minutes at 37°C.[20]
- Measurement: The absorbance of the solution is measured spectrophotometrically at 405 nm to quantify the amount of product formed.[20]
- Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of Berberine to that of a control reaction (containing only DMSO). The IC₅o value is then determined from a dose-response curve.

## Conclusion

Berberine (CAS 27542-14-9) is a pleiotropic natural compound with a robust body of scientific evidence supporting its therapeutic potential in metabolic diseases, cancer, and inflammatory



conditions. Its primary mechanism revolves around the activation of the AMPK signaling pathway, which subsequently influences a wide array of downstream cellular processes. While its clinical utility is hampered by low oral bioavailability, its significant in vitro and in vivo activity, along with the pharmacological contribution of its metabolites, makes it a compelling lead compound for drug development and a subject of ongoing research into novel delivery systems and formulations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 6. Berberine inhibits inflammatory mediators and attenuates acute pancreatitis through deactivation of JNK signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berberine in combination with cisplatin suppresses breast cancer cell growth through induction of DNA breaks and caspase-3-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Berberine Sensitises Breast Cancer Cells to Radiation via the Attenuation of DNA Ligase III PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quasi-Irreversible Inhibition of CYP2D6 by Berberine PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]



- 12. Molecular Basis of Inhibitory Activities of Berberine against Pathogenic Enzymes in Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.info [ijpsr.info]
- 14. Inhibition of pancreatic lipase by berberine and dihydroberberine: an investigation by docking simulation and experimental validation | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. ベルベリン 塩化物フォーム A highly potent and selective oxysterol EBI2 (GPR183)
  agonist (Kd) = 450 pM in a saturation binding assay, and EC50 = 140 pM over EC50 = 2.1
  nM for its enantiomer, 7β,25-OHC, in a GTP-γS binding assay). | Sigma-Aldrich
  [sigmaaldrich.com]
- 17. Berberine and berberrubine promote the expression of CYP3A4 via enhancing the binding of nuclear receptor PXR PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-century.us [e-century.us]
- 19. Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Berberine (CAS Number: 27542-14-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14098405#tomazin-cas-number-27542-14-9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com